3,4,5-Trimethoxycinnamic acid

概要

説明

シナピン酸メチルエステルは、メチル4-ヒドロキシ-3,5-ジメトキシシンナメートとしても知られており、シナピン酸の誘導体です。これは、特にアブラナ科植物に多く見られる天然化合物です。 この化合物は、その抗酸化作用で知られており、さまざまな科学的および産業的な用途で使用されています .

作用機序

シナピン酸メチルエステルの作用機序には、フリーラジカルを捕捉し、酸化ストレスを阻害する能力が含まれます。炎症や細胞増殖に関与する酵素やシグナル伝達経路など、さまざまな分子標的に作用します。 この化合物の抗酸化活性は、主にそのフェノール構造によるものであり、水素原子を供与して反応性酸素種を中和することができます .

類似化合物:

ケイ皮酸: シナピン酸メチルエステルと同様に、ケイ皮酸誘導体は抗酸化作用で知られています。

フェルラ酸: 同様の抗酸化作用と抗炎症作用を持つ別のヒドロキシケイ皮酸誘導体です。

クマリン酸: 構造的に類似しており、同様の生物活性を示します。

独自性: シナピン酸メチルエステルは、フェニル環上の特定のメトキシ基とヒドロキシ基の置換により独特です。これは、抗酸化能力を高め、他の同様の化合物と比較して特定の用途でより効果的にします .

生化学分析

Biochemical Properties

TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .

Cellular Effects

TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .

Molecular Mechanism

The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.

Dosage Effects in Animal Models

In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.

Metabolic Pathways

Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .

準備方法

合成経路および反応条件: シナピン酸メチルエステルは、酸触媒の存在下でシナピン酸とメタノールをエステル化することで合成できます。反応は通常、シナピン酸とメタノールを硫酸または塩酸などの強酸とともに還流させることを伴います。 反応は完了するまで監視され、生成物は再結晶またはクロマトグラフィーによって精製されます .

工業的生産方法: 工業的な設定では、シナピン酸メチルエステルの生産には、反応条件を最適化し、収率を高めるための連続フロー反応器の使用が含まれる場合があります。 プロセスをより持続可能なものにするために、環境に優しい溶媒と触媒の使用も検討されています .

反応の種類:

酸化: シナピン酸メチルエステルは、さまざまな酸化誘導体を生成する酸化反応を受けることができます。

還元: 対応するアルコールを生成するために還元することができます。

置換: シナピン酸メチルエステルのメトキシ基は、適切な条件下で他の官能基で置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

シナピン酸メチルエステルは、科学研究で幅広い用途があります。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: その抗酸化作用は、酸化ストレスと細胞保護に関連する研究に役立ちます。

医学: その抗炎症作用と抗がん作用により、潜在的な治療的用途があります。

科学的研究の応用

Sinapic acid methyl ether has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

Industry: It is used as an additive in food and cosmetic products for its antioxidant effects .

類似化合物との比較

Cinnamic Acid: Like sinapic acid methyl ether, cinnamic acid derivatives are known for their antioxidant properties.

Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory effects.

Coumaric Acid: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: Sinapic acid methyl ether is unique due to its specific methoxy and hydroxy substitutions on the phenyl ring, which enhance its antioxidant capacity and make it more effective in certain applications compared to other similar compounds .

生物活性

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring compound with significant biological activities that have garnered attention in pharmacological research. This article reviews the biological activities of TMCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

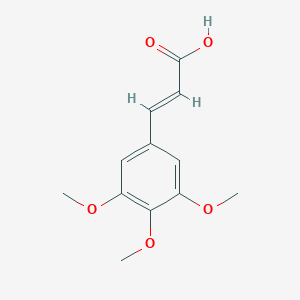

This compound is characterized by three methoxy groups attached to a cinnamic acid backbone. Its chemical formula is , and its structure can be represented as follows:

Biological Activities

1. Antinociceptive and Antinarcotic Effects

TMCA has been studied for its potential in treating pain and opioid dependence. A series of derivatives were synthesized and evaluated for their antinarcotic effects on morphine dependence in mice. The findings indicated that certain derivatives significantly suppressed naloxone-induced morphine withdrawal symptoms, suggesting a potential role as an adjunct therapy in opioid addiction management. The mechanism appears to involve modulation of serotonergic receptors, particularly the 5-HT1A receptor .

2. Antimicrobial Activity

Research has demonstrated that TMCA exhibits antimicrobial properties against various pathogens. In vitro studies revealed that TMCA and its derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 6.25 µg/mL . This positions TMCA as a candidate for developing novel antimicrobial agents.

3. Antioxidant Properties

TMCA has shown potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies indicate that it can inhibit lipid peroxidation and scavenge free radicals effectively . This property is beneficial in the prevention of chronic diseases linked to oxidative damage.

4. Neuropharmacological Effects

TMCA exhibits anticonvulsant and sedative properties by acting as a GABA_A/BZ receptor agonist. This mechanism suggests its potential use in treating seizure disorders and anxiety-related conditions . Furthermore, it has been shown to enhance neuronal survival under stress conditions, highlighting its neuroprotective capabilities.

Case Studies and Research Findings

The biological activities of TMCA can be attributed to several mechanisms:

- Serotonergic Modulation: TMCA derivatives interact with serotonergic receptors, influencing pain perception and withdrawal symptoms from narcotics.

- Antioxidative Mechanism: The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- GABAergic Activity: By enhancing GABA receptor activity, TMCA may exert calming effects on the central nervous system.

特性

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298647 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-98-0, 90-50-6 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 128 °C | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。